molecular formula C11H11NO2 B2450229 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile CAS No. 183995-29-1

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Cat. No. B2450229
M. Wt: 189.214
InChI Key: LGBKYWRUPUABPY-UHFFFAOYSA-N
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Description

The compound “2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile” is a derivative of 1,4-Benzodioxin . It is a part of a class of compounds that combine sulfonamide and benzodioxane fragments . The molecular formula of the related compound 1,4-Benzodioxin, 2,3-dihydro- is C8H8O2 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,4-benzodioxane-6-amine with other reagents in aqueous alkaline media . The structures of these derivatives are determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of the related compound 1,4-Benzodioxin, 2,3-dihydro- has been determined using spectroscopic techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

properties

IUPAC Name

2-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-6-10-11(14-5-4-13-10)7-9(8)2-3-12/h6-7H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBKYWRUPUABPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC#N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

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